
N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide” is a complex organic compound. It contains an azetidine core, which is a four-membered ring containing three carbon atoms and one nitrogen atom . This core is substituted with a benzyl group (a benzene ring attached to a CH2 group), a pyridin-3-yloxy group (a pyridine ring attached through an oxygen atom), and a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The azetidine core provides a rigid, cyclic structure, while the benzyl, pyridin-3-yloxy, and carboxamide groups contribute additional complexity and functionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The azetidine ring is known to be reactive due to its ring strain . The benzyl, pyridin-3-yloxy, and carboxamide groups could also participate in various chemical reactions.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The synthesis and pharmacological activities of compounds related to N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide have been explored for their potential antidepressant and nootropic agents. One study detailed the synthesis of N′-[(1Z)-(substituted aromatic)methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, showing significant antidepressant activity and potential as CNS active agents for therapeutic use (Thomas et al., 2016).
Antibacterial Activity
N-(3-Hydroxy-2-pyridyl)benzamides, closely related to the chemical structure , have been synthesized and tested for their antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. These compounds showed significant antimicrobial activity, highlighting the potential of this compound derivatives in antibacterial applications (Mobinikhaledi et al., 2006).
Histone Deacetylase Inhibition for Cancer Treatment
The design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an isotype-selective histone deacetylase (HDAC) inhibitor demonstrated its potential as an anticancer drug. This compound, by selectively inhibiting HDACs 1-3 and 11, showed significant antitumor activity in vivo, indicating the relevance of exploring this compound and its derivatives for cancer therapy (Zhou et al., 2008).
Analgesic Properties
The chemical modification of pyridine moieties, similar to those in this compound, has been studied for optimizing the biological properties of certain compounds. Specifically, the methylation of the pyridine moiety was investigated to enhance analgesic properties, suggesting the importance of structural modifications in developing new analgesics (Ukrainets et al., 2015).
Zebrafish Embryo Developmental Assay
The synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines, and their activity in a zebrafish embryo assay, provides insight into the biological effects of azetidine derivatives. This research demonstrates the suitability of zebrafish embryos for screening new compounds, indicating that this compound derivatives could be explored for potential biological effects through similar assays (Feula et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(18-9-13-5-2-1-3-6-13)19-11-15(12-19)21-14-7-4-8-17-10-14/h1-8,10,15H,9,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIQNJXYWKXBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

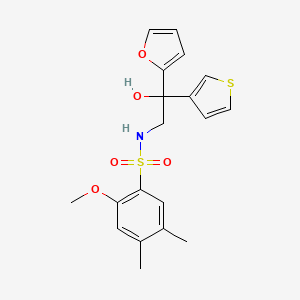

![4-Ethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2732642.png)
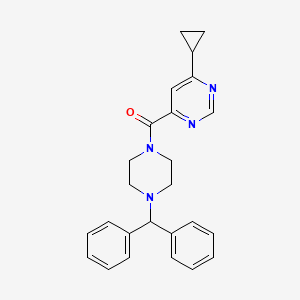

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2732648.png)

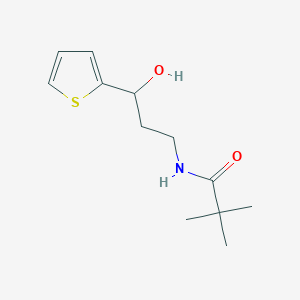
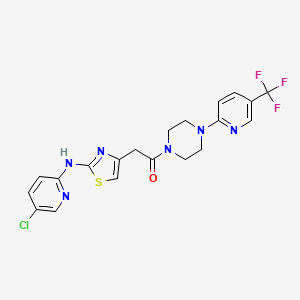
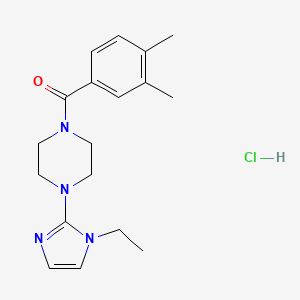
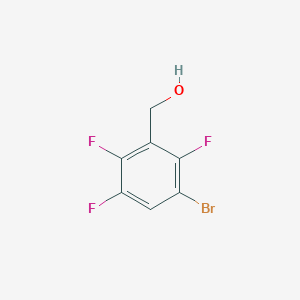
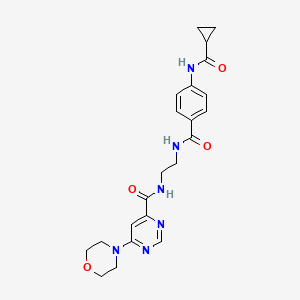

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2732663.png)